molecular formula C16H16N2O2 B11848731 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid

Cat. No.: B11848731
M. Wt: 268.31 g/mol
InChI Key: WKEDDWKKEIRDGJ-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield fully saturated quinoline derivatives .

Scientific Research Applications

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid involves the disruption of biological membrane systems. This compound interacts with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound may interfere with lipid metabolism and membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is unique due to its specific structural features, which confer distinct biological activities

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20)

InChI Key

WKEDDWKKEIRDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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